2-((2-methoxy-5-methylphenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
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Description
2-((2-methoxy-5-methylphenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N3O5S and its molecular weight is 429.49. The purity is usually 95%.
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Biological Activity
The compound 2-((2-methoxy-5-methylphenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide is a thiazole derivative that has garnered attention in medicinal chemistry, particularly for its potential anticancer properties. This article reviews its biological activity based on diverse research findings, including in vitro studies and case analyses.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₅S
- Molecular Weight : 366.41 g/mol
- Key Functional Groups : Thiazole ring, carboxamide group, methoxy groups.
Research indicates that compounds similar to this compound exhibit their biological activity primarily through the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
-
In Vitro Studies :
- A series of thiazole derivatives were evaluated for their antiproliferative effects against various cancer cell lines. The compound demonstrated significant activity with IC₅₀ values ranging from 0.03 to 0.9 nM against multiple cancer types, including cervical carcinoma (HeLa) and breast cancer (MCF-7) cells .
- The compound's mechanism involves binding at the colchicine site of tubulin, leading to G2/M phase arrest and subsequent apoptotic cell death .
- Case Studies :
Cytotoxicity and Selectivity
The selectivity of the compound towards cancer cells over normal cells was evaluated. Results indicated minimal cytotoxicity against normal cells at concentrations effective for tumor inhibition . This selectivity is crucial for reducing side effects in therapeutic applications.
Data Table: Antiproliferative Activity Against Cancer Cell Lines
Cell Line | IC₅₀ Value (nM) | Mechanism of Action |
---|---|---|
HeLa (Cervical) | 0.03 | Tubulin polymerization inhibition |
MCF-7 (Breast) | 1.14 | Apoptosis induction |
A549 (Lung) | 0.9 | Cell cycle arrest |
HCT116 (Colon) | 0.8 | Colchicine site binding |
Properties
IUPAC Name |
2-(2-methoxy-5-methylanilino)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S/c1-12-6-7-16(26-2)14(8-12)23-21-24-15(11-30-21)20(25)22-13-9-17(27-3)19(29-5)18(10-13)28-4/h6-11H,1-5H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUBPSHVPEHZKGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC(=CS2)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.